Comprehensive Spectroscopic Characterization and Analytical Validation of 6-Bromo-7-methyl-1H-indazol-3-amine
Comprehensive Spectroscopic Characterization and Analytical Validation of 6-Bromo-7-methyl-1H-indazol-3-amine
Executive Summary
In modern drug discovery, the indazole scaffold is a privileged pharmacophore, frequently serving as the hinge-binding core in kinase inhibitors. 6-Bromo-7-methyl-1H-indazol-3-amine (CAS: 1337881-21-6; MW: 226.07) is a highly functionalized building block whose precise structural elucidation is critical for downstream synthetic applications. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization (NMR, MS) and chromatographic validation (HPLC) of this compound. By treating every analytical technique as a self-validating system, researchers can ensure absolute confidence in the structural integrity and purity of this critical intermediate.
Mechanistic Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural confirmation of 1H-indazoles relies heavily on the accurate assignment of both the aromatic core and the exchangeable heteroatom protons.
Causality of Solvent Selection: For 6-Bromo-7-methyl-1H-indazol-3-amine, the choice of deuterated solvent is paramount. The compound possesses a primary amine (-NH₂) at C3 and a secondary amine (-NH) at N1. If analyzed in protic or weakly hydrogen-bonding solvents (e.g., CD₃OD or CDCl₃), rapid proton exchange can broaden or completely erase these critical signals. Dimethyl sulfoxide-d6 (DMSO-d₆) is explicitly chosen because it acts as a strong hydrogen-bond acceptor, significantly reducing the exchange rate of the N-H protons and allowing them to resolve as distinct, albeit broad, singlets characteristic of unsubstituted 1H-indazoles[1].
Quantitative Data Summary
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment / Notes |
| N1-H | ~11.80 | Broad Singlet (br s) | 1H | - | Indazole core NH; exchanges with D₂O |
| C4-H | ~7.65 | Doublet (d) | 1H | ~8.4 | Aromatic CH; ortho-coupled to C5-H |
| C5-H | ~7.20 | Doublet (d) | 1H | ~8.4 | Aromatic CH; ortho-coupled to C4-H |
| C3-NH₂ | ~5.40 | Broad Singlet (br s) | 2H | - | Exocyclic amine; exchanges with D₂O |
| C7-CH₃ | ~2.45 | Singlet (s) | 3H | - | Methyl group adjacent to N1 |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~148.5 | Quaternary (C) | C3 (Amine-bearing carbon) |
| ~142.0 | Quaternary (C) | C7a (Bridgehead carbon) |
| ~126.5 | Methine (CH) | C4 (Aromatic) |
| ~124.0 | Methine (CH) | C5 (Aromatic) |
| ~120.5 | Quaternary (C) | C6 (Bromine-bearing carbon) |
| ~118.0 | Quaternary (C) | C7 (Methyl-bearing carbon) |
| ~110.5 | Quaternary (C) | C3a (Bridgehead carbon) |
| ~15.5 | Primary (CH₃) | C7-Methyl |
Protocol 1: Self-Validating NMR Acquisition & D₂O Exchange
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Sample Preparation: Dissolve 15–20 mg of 6-Bromo-7-methyl-1H-indazol-3-amine in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).
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Initial Acquisition: Acquire a standard 1D ¹H NMR spectrum (minimum 16 scans, 298 K). Ensure the spectral window captures up to 15 ppm to observe the highly deshielded N1-H proton.
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Validation Step (D₂O Shake): Add 1–2 drops of Deuterium Oxide (D₂O) directly into the NMR tube. Cap and invert the tube 5–10 times to ensure complete mixing.
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Secondary Acquisition: Re-acquire the ¹H NMR spectrum.
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Data Interpretation: The complete disappearance of the signals at ~11.80 ppm and ~5.40 ppm validates their identity as exchangeable heteroatom protons, confirming the presence of the free amine and indazole N-H.
High-Resolution Mass Spectrometry (LC-MS/ESI)
Mass spectrometry provides unambiguous confirmation of the molecular weight and halogenation state of the compound.
Causality of Ionization and Isotope Profiling: Positive Electrospray Ionization (ESI+) is selected because the basic C3-amine is readily protonated, yielding a strong [M+H]⁺ ion. The presence of bromine provides a highly diagnostic isotopic signature. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). The resulting mass spectrum will exhibit a distinct "twin peak" pattern separated by 2 Da[2]. This isotopic ratio acts as an internal validation mechanism: any fragment ion retaining the bromine atom will preserve this 1:1 doublet, allowing researchers to easily map the fragmentation pathway.
Quantitative Data Summary
Table 3: ESI-MS Isotopic Profile (Positive Mode)
| Ion Species | Formula | Exact Mass (Da) | Observed m/z | Relative Abundance |
| [M+H]⁺ (⁷⁹Br) | C▖H₉⁷⁹BrN₃⁺ | 225.9980 | 226.0 | ~100% |
| [M+H]⁺ (⁸¹Br) | C▖H₉⁸¹BrN₃⁺ | 227.9959 | 228.0 | ~98% |
| [M-NH₂+H]⁺ (⁷⁹Br) | C▖H₆⁷⁹BrN₂⁺ | 208.9714 | 209.0 | Fragment |
| [M-NH₂+H]⁺ (⁸¹Br) | C▖H₆⁸¹BrN₂⁺ | 210.9694 | 211.0 | Fragment |
Protocol 2: LC-MS/ESI Acquisition
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Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to promote ionization.
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Instrument Setup: Configure the mass spectrometer for ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
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Acquisition: Scan across an m/z range of 100–500.
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Validation Step: Inspect the base peak at m/z 226.0. A corresponding peak at m/z 228.0 with approximately equal intensity must be present. The absence of this 1:1 ratio indicates either a loss of the bromine atom during ionization or sample contamination.
Chromatographic Validation (HPLC)
Causality of Mobile Phase Additives: 6-Bromo-7-methyl-1H-indazol-3-amine contains basic nitrogen atoms. In reversed-phase HPLC using a silica-based C18 column, basic analytes often undergo secondary interactions with unreacted, acidic silanol groups (Si-OH) on the stationary phase. This cation-exchange mechanism leads to severe peak tailing, compromising resolution and quantitation. To counteract this, 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase. TFA serves a dual purpose: it lowers the pH to ~2.0, suppressing the ionization of surface silanols, and it acts as a hydrophobic ion-pairing agent that neutralizes the positive charge on the protonated amine, effectively preventing the cation exchange mechanism from occurring[3].
Quantitative Data Summary
Table 4: Optimized RP-HPLC Gradient Method
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (Acetonitrile + 0.1% TFA) |
| 0.0 | 1.0 | 95 | 5 |
| 10.0 | 1.0 | 5 | 95 |
| 12.0 | 1.0 | 5 | 95 |
| 12.1 | 1.0 | 95 | 5 |
| 15.0 | 1.0 | 95 | 5 |
Protocol 3: RP-HPLC Purity Assessment
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Column Preparation: Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions (95% A / 5% B) for 10 column volumes.
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Sample Injection: Inject 10 µL of the sample prepared at 1 mg/mL in the initial mobile phase. (Dissolving the sample in a solvent stronger than the mobile phase can cause peak fronting).
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Detection: Monitor UV absorbance at 254 nm (aromatic core) and 280 nm.
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Validation Step: Calculate the asymmetry factor (As) of the main peak. An As value between 0.9 and 1.2 validates that secondary silanol interactions have been successfully suppressed by the TFA modifier.
Experimental Workflows and Systems Integration
To visualize the analytical rigor and the pharmacological relevance of this compound, the following logical architectures have been mapped.
Analytical Workflow
The workflow below demonstrates how orthogonal analytical techniques converge to form a self-validating data matrix for the compound.
Fig 1. Self-validating analytical workflow for indazole characterization.
Pharmacological Integration (Kinase Signaling)
Once validated, building blocks like 6-Bromo-7-methyl-1H-indazol-3-amine are functionalized into complex inhibitors. The indazole core frequently acts as an ATP-competitive hinge binder in receptor tyrosine kinase (RTK) pathways.
Fig 2. Pharmacological integration of indazole scaffolds in kinase inhibition.
References
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Waters Corporation. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? URL:[Link]
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PubMed / NIH. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. URL:[Link]
